Cas no 2228587-48-0 (1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde)

1-(3-Bromopyridin-2-yl)cyclopropane-1-carbaldehyde is a versatile brominated pyridine derivative featuring a cyclopropane-carbaldehyde moiety. Its distinct structure, combining a reactive aldehyde group with a brominated heterocycle, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine substituent enables further functionalization via cross-coupling reactions, while the aldehyde group offers reactivity for condensation or reduction reactions. The cyclopropane ring enhances steric and electronic properties, influencing selectivity in target molecule construction. This compound is particularly useful in the development of bioactive molecules, where its scaffold can contribute to enhanced binding affinity or metabolic stability. Suitable for controlled synthetic transformations under standard conditions.
1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde structure
2228587-48-0 structure
Product Name:1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde
CAS No:2228587-48-0
MF:C9H8BrNO
MW:226.06992149353
CID:6062934
PubChem ID:165654328
Update Time:2025-06-07

1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde
    • Inchi: 1S/C9H8BrNO/c10-7-2-1-5-11-8(7)9(6-12)3-4-9/h1-2,5-6H,3-4H2
    • InChI Key: ALAOQCCWWDFQNM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C1(C=O)CC1

Computed Properties

  • Exact Mass: 224.97893g/mol
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30Ų

1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde Pricemore >>

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Additional information on 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde

Professional Introduction to Compound with CAS No. 2228587-48-0 and Product Name: 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde

The compound identified by the CAS number 2228587-48-0 and the product name 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both a bromopyridine moiety and a cyclopropane ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The 3-bromopyridine component in this compound serves as an excellent pharmacophore, facilitating interactions with various biological targets. This moiety has been extensively studied for its role in modulating enzyme activity and receptor binding, particularly in the context of inflammatory diseases and oncological disorders. The bromine atom, in particular, offers a reactive site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.

The cyclopropane ring is another critical feature of this compound, contributing to its overall molecular architecture. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique reactivity and bioactivity. In medicinal chemistry, cyclopropane-containing compounds have shown promise in inhibiting certain enzymes and disrupting protein-protein interactions. The combination of a bromopyridine group with a cyclopropane ring in 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde suggests potential applications in targeting pathways that are relevant to metabolic disorders and neurodegenerative diseases.

Recent studies have highlighted the importance of 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde in the synthesis of novel bioactive molecules. Researchers have demonstrated its utility as an intermediate in the preparation of small-molecule inhibitors that exhibit potent activity against specific disease-related targets. For instance, derivatives of this compound have been investigated for their ability to modulate kinases involved in cancer progression. The aldehyde functionality at the cyclopropane ring provides a site for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final product.

The structural features of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques have been employed to predict how 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde interacts with biological targets at the atomic level. These studies have provided valuable insights into the binding modes of the compound and have guided the design of more effective analogs. Additionally, virtual screening approaches have been used to identify potential drug candidates based on structural similarity to known active compounds.

In conclusion, 1-(3-bromopyridin-2-yl)cyclopropane-1-carbaldehyde (CAS No. 2228587-48-0) represents a promising lead compound in pharmaceutical research. Its unique structural composition, featuring both a bromopyridine moiety and a cyclopropane ring, positions it as a versatile scaffold for further exploration. Ongoing studies continue to uncover new applications for this compound, reinforcing its significance in the development of next-generation therapeutic agents.

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